molecular formula C16H18N2OS B14625306 N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide CAS No. 58306-62-0

N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide

Cat. No.: B14625306
CAS No.: 58306-62-0
M. Wt: 286.4 g/mol
InChI Key: WWSRSEBEVNMGJI-UHFFFAOYSA-N
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Description

N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is an organic compound characterized by the presence of an amino group, a phenylsulfanyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide typically involves a multi-step process:

    Starting Material: The synthesis begins with the preparation of 2-amino-5-(phenylsulfanyl)benzoic acid.

    Amidation Reaction: The carboxylic acid group of 2-amino-5-(phenylsulfanyl)benzoic acid is converted to the corresponding amide using butanoyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize production.

Chemical Reactions Analysis

Types of Reactions: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonylated products.

Scientific Research Applications

N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

    N-[2-Amino-5-(methylsulfanyl)phenyl]butanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    N-[2-Amino-5-(phenylsulfinyl)phenyl]butanamide: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.

    N-[2-Amino-5-(phenylsulfonyl)phenyl]butanamide: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.

Uniqueness: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

58306-62-0

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2-amino-5-phenylsulfanylphenyl)butanamide

InChI

InChI=1S/C16H18N2OS/c1-2-6-16(19)18-15-11-13(9-10-14(15)17)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6,17H2,1H3,(H,18,19)

InChI Key

WWSRSEBEVNMGJI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N

Origin of Product

United States

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